Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)-
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Overview
Description
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- is a chemical compound with the molecular formula C10H17NO2·HCl and a molecular weight of 219.71 g/mol . This compound is often used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- typically involves the reaction of bicyclo[2.2.1]heptane derivatives with amino and carboxylic acid groups. One common method involves the use of hydrogen and platinum on activated charcoal in ethanol at ambient temperature for 6 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen and platinum catalysts.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with platinum on activated charcoal.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.
Diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZMBZLNPJWBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95630-75-4 |
Source
|
Record name | diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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